Molecular Weight and Topological Complexity Advantage Over the Des-3-Aryl Analog
The target compound (MW: 349.39 g/mol) exhibits a ~44% increase in molecular weight versus the commercially prevalent des-3-aryl analog N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 522619-31-4, MW: 243.26 g/mol, C13H13N3O2) . This mass increment is attributable to the 3-(3-methoxyphenyl) substituent (C7H7O, ~107 Da), which simultaneously adds four heavy atoms, two hydrogen-bond acceptors, and one aromatic ring to the scaffold. The enhanced topological polar surface area (tPSA: ~68.5 Ų for the target vs. ~58.6 Ų for the analog) and rotatable bond count (4 vs. 2) provide additional vectors for target engagement, as demonstrated by structurally analogous 3-aryl pyrazole carboxamides that achieve nanomolar IC50 values against AR-dependent prostate cancer cell lines solely when a C-3 aryl substituent is present [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 349.39 g/mol |
| Comparator Or Baseline | N-(3-Acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 522619-31-4): 243.26 g/mol |
| Quantified Difference | +106.13 g/mol (+44% increase) |
| Conditions | Computed from molecular formula; vendor-certified analytical data |
Why This Matters
Higher molecular complexity increases the probability of unique patent space positioning and reduces the risk of prior-art overlap when prosecuting composition-of-matter claims around 3-aryl pyrazole-5-carboxamide series.
- [1] Chen X, Xu C, Li Y, Duan X, Zhao G. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents Med Chem. 2021;21(17):2368-2378. View Source
